molecular formula C20H21N3OS B388647 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)butanamide

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)butanamide

Cat. No.: B388647
M. Wt: 351.5g/mol
InChI Key: OYRKCZJNAUWPRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)butanamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a naphthyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)butanamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the thio group, and the attachment of the naphthyl and butanamide moieties. Common reagents and conditions used in these reactions include:

    Formation of the Pyrimidine Ring: This step often involves the reaction of appropriate precursors under conditions that promote cyclization.

    Introduction of the Thio Group: This can be achieved using thiolation reactions, where sulfur-containing reagents are used to introduce the thio group.

    Attachment of Naphthyl and Butanamide Moieties: This step may involve coupling reactions, such as those using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)butanamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)butanamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: The compound is used in research to understand its effects on biological systems, including its interaction with proteins and nucleic acids.

    Industrial Processes: It is explored for its potential use in industrial applications, such as in the synthesis of other complex molecules or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-[(4,6-dimethylpyrimidin-2-yl)thio]-N-phenylacetamide: This compound shares a similar pyrimidine-thio structure but differs in the attached moieties.

    4-[(4,6-dimethylpyrimidin-2-yl)thio]aniline: This compound also contains the pyrimidine-thio structure but has an aniline group instead of a naphthyl group.

Uniqueness

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its naphthyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H21N3OS

Molecular Weight

351.5g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-naphthalen-1-ylbutanamide

InChI

InChI=1S/C20H21N3OS/c1-4-18(25-20-21-13(2)12-14(3)22-20)19(24)23-17-11-7-9-15-8-5-6-10-16(15)17/h5-12,18H,4H2,1-3H3,(H,23,24)

InChI Key

OYRKCZJNAUWPRB-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=NC(=CC(=N3)C)C

Canonical SMILES

CCC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=NC(=CC(=N3)C)C

Origin of Product

United States

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